Amygdalin
Overview
Description
Amygdalin is a natural cyanogenic glycoside that occurs in many plants, notably in seeds of fruits in the Rosaceae family such as bitter almonds, apricots, and plums . It’s also known as vitamin B17 .
Synthesis Analysis
Amygdalin is a natural chemical compound of plant origin, belonging to the group of cyanogenic glycosides . It’s found in plants belonging to the Rosaceae and the Passifloraceae families . The synthesized version of amygdalin is the ®-epimer, but the stereogenic center attached to the nitrile and phenyl groups easily epimerizes .Molecular Structure Analysis
Amygdalin is composed of two molecules of glucose and one molecule of aglycone . Its molecular structure includes one unit of benzaldehyde, one unit of hydrocyanic acid, and two units of glucose . The chemical formula of amygdalin is C20H27NO11 .Chemical Reactions Analysis
Amygdalin can be hydrolyzed into hydrogen cyanide . Degradation of 1 g of amygdalin liberates 59 mg hydrogen cyanide (HCN) . It’s also known to have an antitumor effect in solid tumors such as lung cancer, bladder cancer, and renal cell carcinoma by affecting cell cycle, inducing apoptosis, and cytotoxicity .Physical And Chemical Properties Analysis
Amygdalin is a cyanogenic compound in plants . Its molecular formula is C20H27NO11, and the relative molecular mass is 457.4 .Scientific Research Applications
Female Reproduction
Amygdalin influences physiological processes including female reproduction at various regulatory levels via extra- and intracellular signaling pathways regulating secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis . It has potential impact on cellular growth as well as its mechanism of action in the process of ovarian steroidogenesis .
Antioxidant Potential
Amygdalin has been recognized for its antioxidant characteristics . It can help in neutralizing harmful free radicals in the body, thereby potentially preventing various health conditions associated with oxidative stress .
Gastrointestinal Microbiota Intervention
Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract . It can interact with the gastrointestinal microbiota, which plays a crucial role in maintaining human health .
Anticancer Therapeutic and Mechanisms
Amygdalin has been studied for its anticancer therapeutic potential . It has been found to suppress the formation of cancer cells . However, it’s important to note that while amygdalin has shown potential in cancer prevention and co-treatment, its use is still controversial due to the release of cyanide during its metabolism .
5. Improvement of Digestive and Reproductive Systems Amygdalin has been found to have the ability to improve digestive and reproductive systems . However, more research is needed to fully understand these effects and their implications .
Neurodegeneration and Cardiac Hypertrophy
Amygdalin has been studied for its potential benefits in neurodegeneration and cardiac hypertrophy . These are just some of the potential benefits of amygdalin, and further research is needed to confirm these effects .
Metabolic Pharmacokinetics
Studies of metabolic pharmacokinetics of amygdalin in rats after consumption of feed containing amygdalin are particularly important in order to establish the threshold of pro-health and toxic concentrations .
Mechanism of Action
Target of Action
Amygdalin, also known as vitamin B17, primarily targets cancer cells . It has been reported to exert anticancer effects against lung, breast, prostate, colorectal, cervical, and gastrointestinal cancers . Amygdalin’s action is mediated through its interaction with various cellular targets, including the Bax and Bcl-2 proteins .
Mode of Action
Amygdalin interacts with its targets by inducing apoptosis, inhibiting cancer cells’ proliferation, and slowing down tumor metastatic spread . It increases the expression of Bax, an apoptotic protein, and decreases the expression of Bcl-2, an anti-apoptotic protein . This shift in the balance of these proteins towards apoptosis leads to cell death .
Biochemical Pathways
Amygdalin is a cyanogenic glycoside that, when metabolized in the body, releases significant amounts of hydrogen cyanide (HCN) . This compound is involved in various biochemical pathways. For instance, it has been found to activate p38MAPK, which affects death stimuli, activates Bax apoptotic proteins, and inhibits Bcl-2 antiapoptotic proteins .
Pharmacokinetics
The pharmacokinetics of amygdalin have been investigated in animals after both intravenous and oral administration . Amygdalin concentrations were determined by high-performance liquid chromatography in plasma ultrafiltrate and urine . After oral administration, only a few percent of the amygdalin dose are systemically available . Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract .
Result of Action
The result of amygdalin’s action is the induction of apoptosis in cancer cells, leading to their death . It also inhibits the proliferation of cancer cells and slows down tumor metastatic spread . While being metabolized in the body, amygdalin releases significant amounts of cyanide, which may lead to acute health hazards .
Action Environment
The action of amygdalin is influenced by environmental factors, particularly the gastrointestinal microbiota . The variety of bacteria in the digestive tract heavily influences amygdalin’s toxicity . Therefore, the efficacy and safety of amygdalin can vary among individuals depending on their gut microbiota .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-JHSLDZJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
Record name | amygdalin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Amygdalin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897159 | |
Record name | Amygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Amygdalin | |
CAS RN |
29883-15-6 | |
Record name | Amygdalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29883-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amygdalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amygdalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYGDALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214UUQ9N0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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